4,4'-Dihydroxydiphenyl ether
Overview
Description
4,4'-Dihydroxydiphenyl ether is a chemical compound that serves as a valuable precursor for various advanced materials, including thermally stable plastics such as polyamides, polyarylates, polyimides, and polybenzoxazoles. These materials are particularly useful in the electronics industry for applications such as interlayer insulators and protective films for semiconductors .
Synthesis Analysis
The synthesis of 4,4'-Dihydroxydiphenyl ether and its derivatives is a critical aspect of producing high-performance polymers. For instance, the synthesis of new poly(ether imide)s involves starting from nitro-displacement reactions, followed by alkaline hydrolysis and dehydration of the resulting bis(ether diacid)s . Another approach includes the synthesis of brominated 4-hydroxy nitrodiphenyl ethers, which are designed to avoid the production of toxic dioxins . Additionally, the synthesis of 3,3',4,4'-Tetraaminodiphenyl ether from 4,4'-diaminodiphenyl ether through a five-step process, including N-acylation, nitration, acid hydrolysis, reduction, and neutralization, has been reported .
Molecular Structure Analysis
The molecular structure of 4,4'-Dihydroxydiphenyl ether and its derivatives is crucial for their properties and applications. The synthesis of poly(ether imide)s derived from bulky pendent bis(ether anhydride)s results in polymers with high molecular weights and amorphous diffraction patterns, indicating a non-crystalline structure that contributes to their solubility and thermal properties . The molecular structure of synthesized brominated 4-hydroxy nitrodiphenyl ethers has been confirmed using techniques such as NMR and IR spectroscopy .
Chemical Reactions Analysis
Chemical reactions involving 4,4'-Dihydroxydiphenyl ether derivatives include base-catalyzed rearrangements, such as the Claisen and Cope rearrangements, which have been applied to the synthesis of natural products like alliodorin and alliodorol . The chemical structures of the intermediates and final products in these reactions are characterized using spectroscopic methods to ensure the correct transformations have occurred .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from 4,4'-Dihydroxydiphenyl ether are notable for their high solubility, thermal stability, and mechanical strength. Poly(ether imide)s exhibit excellent solubility in a variety of solvents, high glass transition temperatures, and good thermal stability, with 10% weight loss recorded at temperatures above 450°C . These polymers also demonstrate desirable mechanical properties, such as tensile strength and modulus, making them suitable for the production of tough and flexible films .
Scientific Research Applications
1. Activity and Reactivity Analysis in Water Environment
- Results and Outcomes: The results have shown that the 4,4’-Dihydroxydiphenyl ether is found to be useful to both bond electrophilic and electrophobic group in water, especially the electrophilic ones. The energy gap for the first-level transition of 4,4’-Dihydroxydiphenyl ether is 0.36117 a.u, reflecting its relatively low reactivity .
2. Adsorption on Molecularly Imprinted Polymer
- Application Summary: This research developed a novel interfacial potentiometry with double poles (IPDP) sensor for detecting 4,4’-diaminodiphenyl ether (4,4’–DIADPE) based on the adsorption interaction between the molecularly imprinted polymer (MIP) on the surface of graphene-modified pencil core electrode (G−PCE) and its template molecules .
- Methods and Procedures: MIP is synthesized by electropolymerization with 4,4’–DIADPE (as template molecules) and acrylamide (AM, as functional monomer). The adsorption mechanism and kinetics for the adsorption of 4,4’–DIADPE on MIP are explored by IPDP .
- Results and Outcomes: The intra-particle diffusion model shows that a multiple sorption rate is attributed to this adsorption. A pseudo-first-order equation is established, which fits well with the adsorption data, indicating that physical adsorption should be the rate determining processes in adsorption .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-hydroxyphenoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGQHKSLKRFZFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022169 | |
Record name | 4,4'-Dihydroxydiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dihydroxydiphenyl ether | |
CAS RN |
1965-09-9 | |
Record name | 4,4′-Dihydroxydiphenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Dihydroxydiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001965099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Dihydroxydiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p,p'-oxybisphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-DIHYDROXYDIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L83KGH26S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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